2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(3,4-dimethylphenyl)acetamide oxalate

Description

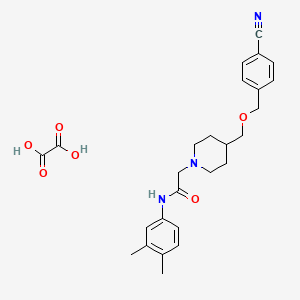

This compound is a piperidine-based acetamide derivative with a complex substitution pattern. Its structure features:

- A piperidin-1-yl core substituted at the 4-position with a [(4-cyanobenzyl)oxy]methyl group.

- An acetamide linker connecting the piperidine ring to an N-(3,4-dimethylphenyl) aromatic moiety.

- An oxalate counterion, which enhances solubility and stability .

Piperidine derivatives are often explored for their pharmacological relevance, including central nervous system (CNS) and antimicrobial activities .

Properties

IUPAC Name |

2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]-N-(3,4-dimethylphenyl)acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2.C2H2O4/c1-18-3-8-23(13-19(18)2)26-24(28)15-27-11-9-22(10-12-27)17-29-16-21-6-4-20(14-25)5-7-21;3-1(4)2(5)6/h3-8,13,22H,9-12,15-17H2,1-2H3,(H,26,28);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQCWXCNXLMCCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)C#N)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(3,4-dimethylphenyl)acetamide oxalate is a piperidine derivative that has garnered interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be characterized by its complex structure, which includes a piperidine ring, an acetamide moiety, and a cyanobenzyl group. The molecular formula is C_{19}H_{24}N_2O_3·C_2H_2O_4, indicating the presence of multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this one often exhibit a range of biological activities, including:

- Antimicrobial Properties : Many piperidine derivatives have shown effectiveness against various bacterial strains.

- Inhibition of Enzymes : Compounds in this class may inhibit key enzymes such as acetylcholinesterase and urease.

- Anticancer Effects : Some studies suggest potential anticancer properties through apoptosis induction in cancer cells.

Antimicrobial Activity

A study on piperidine derivatives demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The compound was tested alongside others for comparative efficacy. The results indicated significant inhibition zones in agar diffusion assays.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Salmonella typhi | 15 |

| Compound B | Bacillus subtilis | 18 |

| Target Compound | Salmonella typhi | 17 |

| Target Compound | Bacillus subtilis | 20 |

Enzyme Inhibition

Inhibition studies revealed that the target compound exhibits strong inhibitory action against urease and acetylcholinesterase. The IC50 values were determined through enzyme assays:

| Enzyme | IC50 Value (µM) |

|---|---|

| Urease | 25 |

| Acetylcholinesterase | 30 |

These findings suggest that the compound may have therapeutic potential in treating conditions related to these enzymes, such as infections and neurodegenerative diseases.

The proposed mechanisms for the biological activity of this compound include:

- Receptor Interaction : Similar compounds have been shown to interact with NMDA receptors, potentially modulating neurotransmission.

- Enzyme Binding : Molecular docking studies indicate that the compound can effectively bind to the active sites of targeted enzymes, inhibiting their function.

Case Studies

Recent studies have focused on the synthesis and evaluation of various piperidine derivatives. For instance, a study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of several piperidine-based compounds and their biological evaluations. The results indicated that modifications in the piperidine structure could enhance antibacterial and enzyme inhibitory activities significantly .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional differences between the target compound and analogs (see Table 1 ).

Table 1: Comparative Analysis of Structural Features and Properties

Key Observations from Structural Comparisons

Core Heterocycle Variations :

- Piperidine vs. Piperazine : Piperazine derivatives (e.g., Enamine Ltd’s compound ) exhibit enhanced solubility due to the additional nitrogen atom, which facilitates salt formation. However, piperidine’s lower basicity may improve blood-brain barrier penetration in CNS-targeted applications.

- Pyrazolone Ring : The pyrazolone-containing analog ( ) adopts a planar amide conformation with distinct dihedral angles (44.5–77.5°), influencing crystal packing and solubility.

Substituent Effects: Electron-Withdrawing Groups: The target compound’s 4-cyanobenzyl group may enhance binding affinity to enzymes or receptors requiring electron-deficient aromatic interactions. In contrast, bromine ( ) increases lipophilicity, favoring membrane permeability.

Counterion Impact :

- The oxalate salt in the target compound improves aqueous solubility compared to free-base analogs (e.g., AK Scientific’s piperazine derivative ), which may require sulfonyl or halogen substituents for similar effects.

Crystallographic and Conformational Insights

- highlights that N-substituted 2-arylacetamides exhibit conformational flexibility, with dihedral angles between aromatic rings varying significantly (54.8–77.5°). This flexibility may influence binding modes in biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.